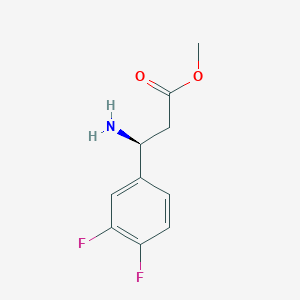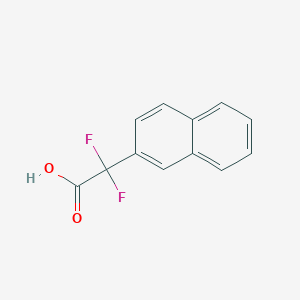
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and a naphthalene ring, making it a unique compound in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of naphthalene with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the fluorination process. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include difluorinated ketones, alcohols, and substituted acetic acids. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Applications De Recherche Scientifique
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar in structure but with a nitrophenyl group instead of a naphthalene ring.
2,2-Difluoro-2-(2-methoxyphenyl)acetic acid: Contains a methoxyphenyl group instead of a naphthalene ring.
Uniqueness
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This makes it distinct from other difluoroacetic acids and suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
2,2-difluoro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H8F2O2/c13-12(14,11(15)16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16) |
Clé InChI |
ADBYFIBVXQSEJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


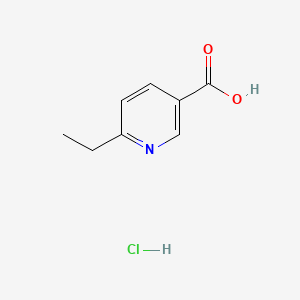
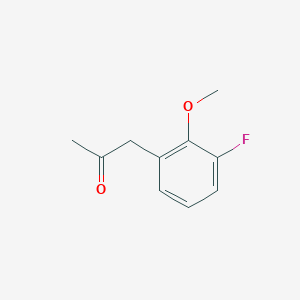
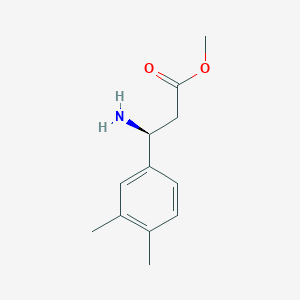
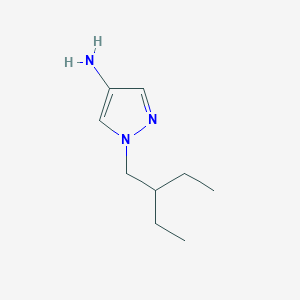
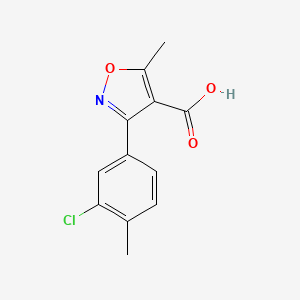

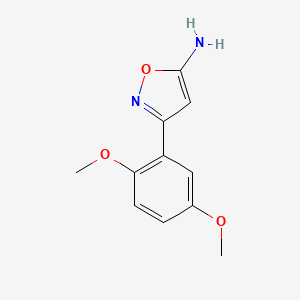

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
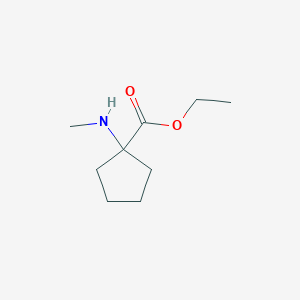
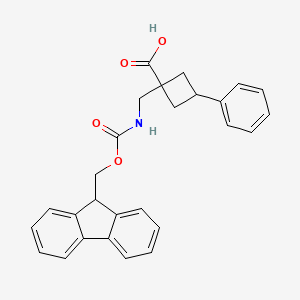
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
